2-Pyrrolidinone, 1-(4-chlorobenzoyl)-
Description
Significance of 2-Pyrrolidinone (B116388) Scaffolds in Organic Synthesis
The 2-pyrrolidinone ring, a five-membered lactam, is a core structural unit found in a vast number of natural products and synthetic compounds of significant interest. researchgate.netchemicalbook.com This scaffold is recognized as a versatile lead compound and a key intermediate in the fields of organic and medicinal chemistry. researchgate.net Its prevalence stems from its unique combination of structural rigidity and the presence of functional groups amenable to chemical modification.
The 2-pyrrolidinone framework is a common feature in numerous pharmaceutical agents. atamanchemicals.comwikipedia.org Derivatives have been developed for a range of therapeutic applications, highlighting the scaffold's importance as a pharmacophore. researchgate.netnih.gov For instance, several drugs in the racetam family, known for their cognitive-enhancing effects, are built upon this core structure. researchgate.netwikipedia.org Furthermore, the inherent chirality of many 2-pyrrolidinone precursors, such as S-pyroglutamic acid, establishes the scaffold as a valuable chiral synthon for the asymmetric synthesis of complex molecules and natural products. nih.gov The ability to introduce diverse substituents at various positions on the ring allows for the creation of a wide array of analogues for structure-activity relationship (SAR) studies. nih.govrsc.org
Table 1: Examples of Pharmaceutical Drugs and Compound Classes Featuring the 2-Pyrrolidinone Scaffold
| Drug/Compound Class | Therapeutic Area/Significance | Reference |
| Racetams (e.g., Piracetam) | Nootropics (Cognition Enhancers) | researchgate.netwikipedia.org |
| Doxapram | Respiratory Stimulant | wikipedia.orgnih.gov |
| Cotinine | Nicotine Metabolite | wikipedia.org |
| Povidone | Pharmaceutical Excipient | wikipedia.org |
| Ethosuximide | Anticonvulsant | wikipedia.org |
| N-Vinylpyrrolidone | Precursor to Polyvinylpyrrolidone (PVP) | atamanchemicals.comwikipedia.org |
Overview of N-Acylation Strategies in Heterocyclic Chemistry
N-acylation is a fundamental transformation in organic chemistry used to form an amide bond between a nitrogen-containing heterocycle and an acyl group. orientjchem.org This reaction is not only crucial for synthesizing a vast range of fine chemicals and pharmaceuticals but also serves as a common method for protecting amine groups during multi-step syntheses. orientjchem.org
Historically, N-acylation is performed using acylating agents like acyl chlorides or anhydrides, often requiring the presence of an acid or base catalyst. orientjchem.org While effective, these classical methods can sometimes be limited by harsh reaction conditions or the formation of byproducts. orientjchem.org Consequently, significant research has been dedicated to developing milder, more efficient, and selective N-acylation protocols.
Modern synthetic chemistry has introduced a variety of advanced strategies. One-pot procedures that combine multiple reaction steps without isolating intermediates have been developed to improve efficiency. researchgate.netorganic-chemistry.org The use of ionic liquids as reaction media has been shown to promote high regioselectivity in the N-acylation of heterocycles like pyrrole (B145914). organic-chemistry.org Electrochemical methods offer another approach, where indazoles can be selectively N1-acylated by first reducing them to form a more reactive anion. organic-chemistry.org Furthermore, the field of organocatalysis has provided powerful tools, such as N-heterocyclic carbenes (NHCs), which can effectively catalyze acylation and transesterification reactions under mild conditions. acs.org
Table 2: Selected Modern N-Acylation Methodologies for Heterocycles
| Method | Key Features | Acylating Agent(s) | Catalyst/Reagent(s) | Reference |
| One-Pot Direct N-Acylation | Enables acylation of less nucleophilic N-heterocycles. | Carboxylic Acids | DMAPO/Boc2O System | researchgate.net |
| Ionic Liquid-Mediated | High regioselectivity, green chemistry aspects. | Benzoyl Chloride, etc. | [Bmim][PF6] or [Bmim][BF4] | organic-chemistry.org |
| Electrochemical Acylation | Selective acylation via in-situ anion generation. | Acid Anhydrides | Electrochemical Reduction | organic-chemistry.org |
| Catalyst-Free Acylation | Eco-friendly, mild conditions, simple work-up. | Acetic Anhydride | None (Solvent-free) | orientjchem.org |
| NHC-Catalyzed Acylation | Low catalyst loadings, room temperature reactions. | Vinyl Acetate, Methyl Esters | N-Heterocyclic Carbenes (NHCs) | acs.org |
Specific Research Focus: 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- as a Model System
The chemical compound 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- serves as an exemplary model system for illustrating the chemical principles discussed. This molecule integrates the biologically significant 2-pyrrolidinone scaffold with a 4-chlorobenzoyl group, a common moiety in medicinal chemistry. The structure consists of the 2-pyrrolidinone ring where the nitrogen atom is acylated by a benzoyl group that is substituted with a chlorine atom at the para-position.
This specific compound is an ideal subject for studying the impact of N-acylation on the physical and chemical properties of the pyrrolidinone core. The presence of the aromatic ring and the halogen substituent introduces additional variables for investigating electronic effects, steric hindrance, and potential intermolecular interactions. Research on this molecule would directly leverage the N-acylation strategies previously outlined to achieve its synthesis. For instance, it could be prepared by reacting 2-pyrrolidinone with 4-chlorobenzoyl chloride, likely in the presence of a base or using one of the more advanced catalytic systems to facilitate the reaction.
As a model system, 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- provides a concrete example for the practical application of fundamental synthetic methodologies on a heterocyclic framework of recognized importance.
Table 3: Physicochemical Properties of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)-
| Property | Value/Identifier | Reference |
| Molecular Formula | C11H10ClNO2 | uni.lu |
| Monoisotopic Mass | 223.04001 Da | uni.lu |
| SMILES | C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)Cl | uni.lu |
| InChI | InChI=1S/C11H10ClNO2/c12-9-5-3-8(4-6-9)11(15)13-7-1-2-10(13)14/h3-6H,1-2,7H2 | uni.lu |
| Predicted XlogP | 2.2 | uni.lu |
Table of Compound Names
| Common Name/Type | Systematic Name |
| 2-Pyrrolidinone | Pyrrolidin-2-one |
| 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- | 1-(4-chlorobenzoyl)pyrrolidin-2-one |
| S-Pyroglutamic acid | (5S)-2-oxopyrrolidine-5-carboxylic acid |
| Piracetam | 2-(2-oxopyrrolidin-1-yl)acetamide |
| Doxapram | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one |
| Cotinine | (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one |
| Povidone | Poly(1-(2-oxo-1-pyrrolidinyl)ethylene) |
| Ethosuximide | (RS)-3-ethyl-3-methyl-pyrrolidine-2,5-dione |
| N-Vinylpyrrolidone | 1-ethenylpyrrolidin-2-one |
| 4-chlorobenzoyl chloride | 4-chlorobenzoyl chloride |
| Acetic Anhydride | Ethanoic anhydride |
| Indazole | 1H-indazole |
| Pyrrole | 1H-pyrrole |
| 1-(4-chlorobenzoyl)pyrrolidine-2,5-dione | 1-(4-chlorobenzoyl)pyrrolidine-2,5-dione |
| 1-(4-Chlorobenzoyl)pyrrolidine | (4-chlorophenyl)(pyrrolidin-1-yl)methanone |
| 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid | 1-((4-chlorophenyl)methyl)pyrrolidine-2-carboxylic acid |
Structure
3D Structure
Properties
CAS No. |
119980-10-8 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-9-5-3-8(4-6-9)11(15)13-7-1-2-10(13)14/h3-6H,1-2,7H2 |
InChI Key |
HTMAAEZYWDDRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Acyl Pyrrolidinone Systems
Elementary Reactions and Transformations
The chemical behavior of 2-Pyrrolidinone (B116388), 1-(4-chlorobenzoyl)- is characterized by a series of elementary reactions that highlight the interplay between the electrophilic carbonyl centers and the nucleophilic nitrogen atom.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including the imide functionality present in 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- . The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.comchadsprep.commasterorganicchemistry.comlibretexts.org The rate and outcome of the reaction are dependent on the nature of the nucleophile and the stability of the leaving group.
In the case of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- , there are two potential sites for nucleophilic attack: the exocyclic carbonyl carbon of the 4-chlorobenzoyl group and the endocyclic carbonyl carbon of the pyrrolidinone ring. The reactivity of these sites is influenced by the electron-withdrawing nature of the 4-chlorophenyl group, which enhances the electrophilicity of the exocyclic carbonyl carbon.
Common nucleophilic acyl substitution reactions include hydrolysis and aminolysis. Under basic conditions, for instance, hydroxide (B78521) ions can attack the carbonyl carbon, leading to the cleavage of the acyl group. youtube.com Similarly, amines can react to form new amide bonds. The regioselectivity of these reactions—whether the nucleophile attacks the exocyclic or endocyclic carbonyl—is a subject of detailed mechanistic investigation.
Table 1: General Nucleophilic Acyl Substitution Reactions
| Reaction | Nucleophile | General Product |
|---|---|---|
| Hydrolysis | H₂O / H⁺ or OH⁻ | 4-Chlorobenzoic acid and 2-Pyrrolidinone |
| Aminolysis | R-NH₂ | N-Alkyl-4-chlorobenzamide and 2-Pyrrolidinone |
Note: The table presents generalized outcomes. Specific reaction conditions can influence the product distribution.
Ring-Opening Reactions of N-Acyl Pyrrolidines
The pyrrolidinone ring, while generally stable, can undergo ring-opening reactions under specific conditions. For N-acyl pyrrolidines, the activation provided by the acyl group can facilitate such transformations. Studies on related N-alkyl pyrrolidines have shown that reactions with reagents like chloroformates can lead to ring-opened products, such as 4-chlorobutyl carbamates. nih.gov The reaction pathway is dependent on the substituent on the nitrogen atom. nih.gov
For 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- , ring-opening would involve the cleavage of one of the C-N bonds within the lactam ring. This can be initiated by strong nucleophiles or under reductive conditions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality, potentially leading to ring-opened amino alcohols. quizlet.com The specific products would depend on the reaction conditions and the regioselectivity of the bond cleavage.
Cascade and Cycloaddition Reactions Leading to Fused Systems
N-Acyl pyrrolidinones can serve as precursors in cascade and cycloaddition reactions to construct more complex, fused heterocyclic systems. These reactions often involve the generation of reactive intermediates that undergo subsequent intramolecular transformations. For example, cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, are powerful tools for ring formation. libretexts.orgyoutube.com While specific examples involving 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- are not extensively documented in readily available literature, the general reactivity patterns of N-acyl imides suggest their potential as dienophiles or dipolarophiles in such reactions.
The synthesis of pyrrolo masterorganicchemistry.commdpi.combenzodiazepines, for instance, can involve the cyclization of precursors derived from substituted pyrrolidines. mdpi.com This highlights the utility of the pyrrolidinone scaffold in building fused ring systems.
Stereochemical Control and Enantioselectivity
The introduction and control of stereochemistry are critical aspects of modern synthetic chemistry. N-Acyl pyrrolidinone systems offer several handles for achieving stereocontrol in chemical reactions.
Kinetic Resolution of Racemic N-Acyl Lactams
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of N-acyl lactams, enzymatic and non-enzymatic methods have been developed for their kinetic resolution.
Enantioselective N-acylation or deacylation are common strategies. For instance, racemic β-lactams have been successfully resolved via enantioselective N-acylation using chiral acyl transfer catalysts. masterorganicchemistry.com While direct kinetic resolution data for 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- is not prominently available, the principles can be extended. A hypothetical kinetic resolution could involve a chiral catalyst that selectively promotes the hydrolysis or aminolysis of one enantiomer over the other, leaving the unreacted enantiomer in high enantiomeric excess.
Table 2: Conceptual Data for Kinetic Resolution of a Racemic N-Acyl Lactam
| Entry | Chiral Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Substrate | Enantiomeric Excess (ee %) of Product |
|---|---|---|---|---|---|
| 1 | (S)-Catalyst A | Toluene | 50 | >99 | 98 |
| 2 | (R)-Catalyst B | Dichloromethane | 48 | 95 | 92 |
Note: This table is illustrative and based on general principles of kinetic resolution. Specific data for 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- would require dedicated experimental investigation.
Asymmetric Induction in Catalytic Processes
The chiral environment of a catalyst can induce asymmetry in a reaction, leading to the preferential formation of one enantiomer of the product. psu.edu N-Acyl pyrrolidinones can participate in such processes either as substrates or as part of a chiral ligand. The synthesis of chiral γ-lactams, for example, has been achieved through asymmetric C-H amidation enabled by chiral hydrogen-bond-donor catalysts. youtube.comchadsprep.com
In reactions involving 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- , a chiral catalyst could, for instance, direct the addition of a nucleophile to one of the carbonyl groups in a stereoselective manner. Alternatively, the pyrrolidinone moiety itself, if substituted with a chiral auxiliary, could direct the stereochemical outcome of reactions at the acyl group. The development of such asymmetric catalytic processes is an active area of research, aiming to provide efficient routes to enantiomerically pure compounds. nih.gov
Diastereoselective Synthesis of Pyrrolidinone Derivatives
The stereocontrolled synthesis of substituted pyrrolidinones is of paramount importance for the development of new therapeutic agents and chiral catalysts. While specific examples detailing the diastereoselective synthesis of derivatives from 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- are not extensively documented in publicly available literature, the general strategies employed for analogous N-acyl pyrrolidinone systems provide a clear framework for achieving such selectivity.
One powerful approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions at the pyrrolidinone ring. For instance, the diastereoselective alkylation of enolates derived from N-acyl pyrrolidinones is a common strategy. The steric hindrance imposed by the N-acyl group, in this case, the 4-chlorobenzoyl group, can influence the facial selectivity of the incoming electrophile.
Furthermore, metal-catalyzed reactions have emerged as a powerful tool for the diastereoselective synthesis of pyrrolidine (B122466) derivatives. For example, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov While the original study did not specifically use the 1-(4-chlorobenzoyl) derivative, the methodology is broadly applicable to N-substituted pyrrolidinones. The proposed transition state involves a chair-like conformation where the substituents preferentially occupy equatorial positions to minimize steric strain, thus dictating the observed diastereoselectivity.
Iron catalysis has also been employed for the diastereoselective C-H amination to form 2,5-disubstituted pyrrolidines. nih.gov In these reactions, the nature of the catalyst and the substituents on the starting material play a crucial role in determining the syn/anti ratio of the products. nih.gov
Table 1: Examples of Diastereoselective Synthesis of Pyrrolidine Derivatives (Analogous Systems)
| Reaction Type | Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular Aminooxygenation | Copper(II) salts | α-Substituted 4-pentenyl sulfonamides | >20:1 (cis) | nih.gov |
| Intramolecular C-H Amination | Iron dipyrrinato complex | 1-azido-1-phenyl-hex-5-ene | >20:1 (syn) | nih.gov |
| Aza-Cope—Mannich Cyclization | Lewis Acid (e.g., BF₃·OEt₂) | N-benzhydryl oxazolidine | up to 13:1 (trans) |
Elucidation of Reaction Mechanisms
Understanding the intricate mechanisms of reactions involving N-acyl pyrrolidinones is crucial for optimizing reaction conditions and designing novel synthetic transformations. The reactivity of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- is dictated by the interplay of the amide functionality, the pyrrolidinone ring, and the electronic effects of the 4-chlorobenzoyl group.
Identification of Key Intermediates (e.g., lactim tautomers, enolates, radical intermediates)
The reactions of N-acyl pyrrolidinones can proceed through various reactive intermediates.
Lactim Tautomers: The amide functionality in 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- can exist in equilibrium with its lactim tautomer. Although the lactam form is generally more stable, the lactim ether can be formed by reaction with alkylating agents, which can then undergo further transformations.
Enolates: In the presence of a suitable base, deprotonation of the α-carbon to the carbonyl group can occur, leading to the formation of an enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The geometry of the enolate can influence the diastereoselectivity of subsequent reactions. The presence of the electron-withdrawing 4-chlorobenzoyl group can affect the acidity of the α-protons and the stability of the resulting enolate.
Radical Intermediates: Radical-mediated reactions provide a powerful avenue for the functionalization of pyrrolidinones. For instance, intramolecular C-H amination reactions catalyzed by metal complexes, such as those of iron, are proposed to proceed through radical intermediates. nih.gov In such a mechanism, a hydrogen atom is abstracted from the substrate to form a carbon-centered radical, which then undergoes cyclization. The trapping of radical intermediates with agents like TEMPO can provide evidence for their existence. nih.gov
Transition State Analysis
Computational and experimental studies on related systems have provided insights into the transition states of reactions involving N-acyl pyrrolidinones. For example, in the diastereoselective synthesis of pyrrolidines, the stereochemical outcome is often rationalized by analyzing the relative energies of competing transition state structures.
In the context of the aza-Cope—Mannich reaction for the synthesis of acyl pyrrolidines, the transition state geometry is influenced by steric interactions between the substituents. The preference for a particular diastereomer can be explained by the adoption of a chair-like transition state that minimizes 1,3-diaxial interactions.
DFT (Density Functional Theory) calculations have been employed to model the transition states in iron-catalyzed C-H amination reactions. nih.gov These studies have identified a hydrogen atom abstraction (HAA) mechanism and have shown how the catalyst structure influences the facial selectivity of the C-H activation step. nih.gov
Kinetic vs. Thermodynamic Control in Product Formation
The regioselectivity and stereoselectivity of reactions involving 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- can often be governed by the principles of kinetic versus thermodynamic control. libretexts.orgwikipedia.org This is particularly relevant when multiple reaction pathways are available, leading to different products.
Kinetic Control: Under conditions of kinetic control (typically at lower temperatures and shorter reaction times), the major product will be the one that is formed the fastest, i.e., the one with the lowest activation energy. libretexts.orgwikipedia.orgjackwestin.com
Thermodynamic Control: Under conditions of thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product will be the most stable one, regardless of the rate of its formation. libretexts.orgwikipedia.org
A classic example is the deprotonation of an unsymmetrical ketone to form an enolate. The kinetically favored enolate is typically the one formed by removing the most accessible proton, while the thermodynamically favored enolate is the more substituted one. In the case of a substituted 1-(4-chlorobenzoyl)pyrrolidinone, the choice of base and reaction temperature could potentially be used to selectively generate either the kinetic or thermodynamic enolate, leading to different reaction outcomes.
Table 2: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Kinetic Control | Thermodynamic Control | Reference |
| Temperature | Low | High | libretexts.orgwikipedia.org |
| Reaction Time | Short | Long | wikipedia.org |
| Base Strength | Strong, sterically hindered | Weaker base, allowing for equilibration | |
| Product Stability | Less stable product formed faster | More stable product | libretexts.orgwikipedia.org |
In the context of the functionalization of the pyrrolidinone ring of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- , a reaction might proceed via a kinetically controlled pathway to yield a less substituted product, while a thermodynamically controlled process could lead to a more substituted, and thus more stable, product. The specific outcome would depend on the reaction conditions and the nature of the reactants involved.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (Density Functional Theory) for 2-Pyrrolidinone (B116388), 1-(4-chlorobenzoyl)- and Analogues
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. For N-acylpyrrolidinones and related structures, DFT methods like B3LYP are frequently employed to predict a wide range of properties. nih.govnih.gov
The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these characteristics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive. irjweb.com For instance, in a study of 4-chlorophenyl quinoline-2-carboxylate, a related aromatic compound, the HOMO-LUMO energy gap was calculated to be 1.111 eV, indicating its potential for chemical interactions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com Analysis of analogous compounds reveals that the HOMO is often located on the aromatic ring and other electron-rich moieties. researchgate.net
The Molecular Electrostatic Potential (MEP) is another critical tool for understanding a molecule's reactive behavior. It maps the electron density to reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In MEP maps, red areas signify negative electrostatic potential, indicating sites prone to electrophilic attack, while blue or green areas represent positive potential, suggesting sites for nucleophilic attack. irjweb.comresearchgate.net For related compounds, negative potentials are typically found around carbonyl oxygen atoms and other electronegative atoms, while positive potentials are localized around hydrogen atoms. researchgate.net
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Significance in Chemical Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. irjweb.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for chemical reactions. researchgate.net |
The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Geometry optimization using computational methods seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. libretexts.org For cyclic structures like the pyrrolidine (B122466) ring, conformational analysis is particularly important. The pyrrolidine ring is known to adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov
Studies on N-substituted pyrrolidines have shown that the nature of the substituent on the nitrogen atom significantly influences the ring's conformation. researchgate.net The interplay of steric and electronic effects determines the preferred pucker of the ring. For instance, in substituted prolines, the electronegativity and steric bulk of a substituent at the C-4 position can favor either an exo or endo pucker. nih.gov Computational studies, often in conjunction with experimental data from NMR spectroscopy, help to identify the lowest energy conformers and their relative populations in a given environment. researchgate.net
Tautomerism, the interconversion of structural isomers, can be a crucial aspect of a molecule's chemistry. For amides like 2-pyrrolidinone, the potential for amide-imidol tautomerism exists, though the amide form is generally much more stable. Computational studies can quantify the energy difference between tautomers and the energy barrier for their interconversion. By calculating the energetic profiles, researchers can determine the relative stability of different tautomeric forms and the likelihood of their existence under various conditions.
Mechanistic Computational Studies
Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions and interactions.
A potential energy surface is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.org It provides a theoretical landscape for a chemical reaction, showing the reactants, products, transition states, and reaction intermediates. libretexts.org By mapping the PES, chemists can elucidate reaction pathways and calculate activation energies. libretexts.org For complex reactions, the PES can have many dimensions, but it is often simplified by plotting the energy against one or two key reaction coordinates, such as bond lengths or angles that change during the reaction. libretexts.org The concept of a PES is foundational to transition state theory and is instrumental in calculating reaction rate constants. wikipedia.org
Computational methods are invaluable for understanding how molecules interact with catalysts and how chiral molecules can be distinguished from one another. In catalytic cycles, computational studies can model the step-by-step process of a reaction, identifying key intermediates and transition states, and providing insight into the role of the catalyst.
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many biological and chemical processes. nih.gov Computational modeling can help to visualize and quantify the non-covalent interactions (such as hydrogen bonds, van der Waals forces, and π-π stacking) that lead to this discrimination. nih.gov By simulating the docking of a chiral molecule with a chiral stationary phase or a receptor, researchers can predict which enantiomer will bind more strongly and why. nih.govnih.gov These studies are crucial for designing effective chiral separation methods and for understanding the stereospecificity of drug-receptor interactions.
Radical Reactivity and C-N Bond Cleavage Simulations
The reactivity of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- under radical conditions, particularly the cleavage of the C-N bond within the pyrrolidinone ring, is a key area of computational investigation. While direct studies on this specific molecule are not abundant, research on analogous structures, such as N-benzoyl pyrrolidine, provides significant insights.
Recent studies have demonstrated a strategy for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine using a combination of a Lewis acid and photoredox catalysis. nih.govacs.org Computational simulations, including cyclic voltammetry and NMR studies, have been instrumental in understanding the mechanism. These studies suggest that a Lewis acid is crucial for facilitating a single-electron transfer from the photoredox catalyst to the amide carbonyl group. nih.govacs.org This process leads to the site-selective cleavage of the C2-N bond. nih.govacs.org This methodology is applicable to a variety of pyrrolidine-containing molecules, enabling the cleavage of otherwise inert C-N bonds and subsequent C-C bond formation through intermolecular radical addition. nih.govacs.org Such computational findings highlight the potential for transforming pyrrolidines into other valuable chemical scaffolds like aziridines, γ-lactones, and tetrahydrofurans. nih.govacs.org
The stability of the resulting radical intermediate is a determining factor in the regioselectivity of the C-N bond cleavage. acs.org In cases of substituted pyrrolidines, cleavage preferentially occurs at the carbon that can best stabilize the radical. acs.org
Intermolecular Interactions and Supramolecular Chemistry
The non-covalent interactions involving 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- dictate its assembly in the solid state and its interactions with other molecules. Computational models are essential for characterizing these weak, yet influential, forces.
Hydrogen Bonding Networks and Their Stability
In the absence of strong hydrogen bond donors like N-H or O-H in 2-Pyrrolidinone, 1-(4-chlorobenzoyl)-, weaker C-H···O hydrogen bonds are expected to be the primary drivers of its hydrogen-bonding networks. The carbonyl oxygen atoms of the pyrrolidinone and benzoyl groups are the principal hydrogen bond acceptors. Computational studies on related structures, such as O,S-diethyl N-(4-chlorobenzoyl)imidothiocarbonate, show that molecules can be linked by single C-H⋯O hydrogen bonds into simple chains. nih.gov The stability of these networks is influenced by the specific geometry and the electronic environment of the participating atoms. In some pyrrolidinone derivatives, N-H···N hydrogen bonds involving the proline backbone nitrogen have been identified, although these are generally weaker than conventional hydrogen bonds. nih.gov
π-π Stacking and Cation-π Interactions
The presence of the 4-chlorobenzoyl group introduces the possibility of π-π stacking and cation-π interactions.
π-π Stacking: The aromatic ring of the chlorobenzoyl group can engage in π-π stacking interactions with other aromatic systems. Computational studies on chlorobenzene (B131634) clusters have shown that multiple isomers with π-stacked structures can exist, with parallel displaced geometries being common. nih.gov The interaction energies in such systems are a balance of electrostatic and dispersion forces. researchgate.net In related crystal structures, aromatic π-π stacking interactions have been observed to link molecules into larger assemblies, such as ladder-type structures. nih.gov
Cation-π Interactions: The electron-rich π-system of the chlorobenzoyl ring can interact favorably with cations. nih.gov Computational studies on complexes between the pyrrolidinium (B1226570) cation and aromatic species show that the interaction is primarily electrostatic, with significant contributions from induction and dispersion. rsc.org While 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- is neutral, the potential for its aromatic ring to interact with cationic species in a biological or chemical environment is an important consideration. Such interactions are known to be significant in the binding sites of some receptors. nih.gov
Formation of Supramolecular Synthons (e.g., dimer, tetramer motifs)
Supramolecular synthons are robust and predictable non-covalent interaction motifs that guide the formation of larger crystalline architectures. mdpi.comrsc.org In pyrrolidinone-based systems, common synthons involve hydrogen bonding and π-π stacking interactions. For instance, in the absence of strong hydrogen bond donors, C-H···O interactions can lead to the formation of dimeric motifs. In related aroylthiocarbamates, pairs of molecules are linked into centrosymmetric dimers by C—H⋯π(arene) hydrogen bonds. nih.gov The interplay of different non-covalent interactions can lead to the formation of more complex motifs like chains and sheets, which ultimately define the three-dimensional crystal packing.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the electron density and its derivatives, providing a graphical representation of interaction regions. nih.gov In NCI plots, isosurfaces are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov
Advanced Computational Modeling Techniques
A variety of advanced computational modeling techniques are employed to study pyrrolidinone derivatives, providing a deeper understanding of their properties and behavior.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov It is often employed to optimize molecular geometries, calculate reaction energies, and predict spectroscopic properties. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. researchgate.nettandfonline.commdpi.com This technique can provide insights into conformational changes, solvent effects, and the stability of intermolecular complexes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.comresearchgate.net These models can be used to predict the activity of new compounds and to guide the design of more potent molecules.
Ab initio methods: These are highly accurate quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov They are often used as a benchmark for other computational methods.
These computational tools, often used in combination, provide a powerful approach to characterizing the chemical and physical properties of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- at a molecular level.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a system, providing a detailed view of molecular interactions, conformational changes, and solvent effects.
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific molecular dynamics simulation studies focused on 2-Pyrrolidinone, 1-(4-chlorobenzoyl)-. While MD simulations are widely applied to various organic molecules, including other pyrrolidinone derivatives, to investigate their interactions with biological targets or their behavior in different solvent environments, dedicated studies on this particular compound are not publicly available at this time. Such a study, were it to be conducted, could potentially elucidate the flexibility of the molecule, the rotational barrier of the amide bond, and the interactions of the chlorobenzoyl group with its surroundings.
Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) Applications
The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for calculating the free energy of binding of a ligand to a receptor. It combines molecular mechanics energy calculations with continuum solvation models to estimate the binding affinity, making it a valuable tool in drug design and molecular recognition studies.
Similar to the status of molecular dynamics simulations, there is no specific research documented in the public domain that applies the MM-PBSA method to 2-Pyrrolidinone, 1-(4-chlorobenzoyl)-. The application of MM-PBSA would require a defined molecular target (such as a protein or enzyme) to which the compound binds. In the absence of such studies, the binding free energy and the key residues involved in the interaction of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- with any potential biological partners remain uncharacterized by this computational approach.
Applications of N Acyl Pyrrolidinone Derivatives in Advanced Chemical Synthesis
Building Blocks for Complex Heterocyclic Architectures
The pyrrolidinone scaffold is a core structural motif in numerous biologically active compounds and natural products. beilstein-journals.org N-acylated derivatives serve as a strategic starting point for elaborating this core into more intricate heterocyclic systems.
N-acyl pyrrolidinones are instrumental in the synthesis of fused heterocyclic systems where the pyrrolidinone ring is merged with another ring, creating bicyclic or spirocyclic lactams. These structures are of significant interest in medicinal chemistry due to their rigid conformations.
Bicyclic Lactams: The synthesis of bridged bicyclic lactams, which feature a "twisted amide" bond, is a challenging endeavor. unc.edu Methodologies like the intramolecular Schmidt reaction have been developed to create these structures. unc.edu While not specifically documented for 1-(4-chlorobenzoyl)-2-pyrrolidinone, N-acyl pyrrolidinones with appropriate side chains can be designed to undergo intramolecular cyclizations, leading to the formation of bicyclic systems. For instance, the Hofmann-Löffler-Freytag (HLF) reaction presents a strategy for converting macrocyclic lactams into bicyclic structures, a principle that can be adapted to smaller ring systems under specific conditions. farmaceut.org
Spiro-lactams: Spirocyclic compounds, where two rings share a single atom, are another important class of molecules. The synthesis of spiro β-lactams and spiro-thiazolidinones has been achieved through cycloaddition reactions. nih.goveurjchem.comresearchgate.net For example, the Staudinger ketene-imine cycloaddition is a powerful method for constructing the β-lactam ring spiro-fused to another heterocyclic system. eurjchem.com N-acyl pyrrolidinones can be functionalized to contain an imine or a ketene (B1206846) precursor, thereby serving as a handle for creating spiro-lactam architectures.
The pyrrolidinone ring can be a precursor to both pyrrolidines (the fully saturated ring) and pyrroles (the aromatic analogue).
Substituted Pyrrolidines: The 1,3-dipolar cycloaddition reaction is a classic and highly effective method for synthesizing substituted pyrrolidines. enamine.netnih.gov This reaction involves an azomethine ylide reacting with an alkene (a dipolarophile). enamine.netnih.gov While 1-(4-chlorobenzoyl)-2-pyrrolidinone itself is not a direct participant in this reaction, the general pyrrolidine (B122466) framework is a key target. The synthesis of pyrrolidine derivatives is crucial as this moiety is found in over 20 FDA-approved drugs. enamine.net The N-acyl group in compounds like 1-(4-chlorobenzoyl)-2-pyrrolidinone can be cleaved to yield the free amine of the pyrrolidinone, which can then be modified or used in subsequent synthetic steps. chemicalbook.com
Substituted Pyrroles: Methodologies exist for the conversion of piperidine (B6355638) derivatives into 3-iodopyrroles through a cascade reaction involving ring contraction and functionalization. rsc.org Similar strategies could potentially be developed to transform pyrrolidinone systems. The N-acyl group can influence the regioselectivity of reactions on the pyrrolidinone ring, facilitating the introduction of substituents or unsaturation, which are steps toward aromatization to a pyrrole (B145914) ring.
In complex, multi-step syntheses, building blocks that introduce specific structural motifs are invaluable. youtube.comworktribe.comyoutube.comlibretexts.org The pyrrolidine ring is a common feature in many pharmaceutical agents, and N-acyl pyrrolidinones like 1-(4-chlorobenzoyl)-2-pyrrolidinone serve as stable intermediates for introducing this core. beilstein-journals.orgnih.gov The 4-chlorobenzoyl group can act as a protecting group for the nitrogen atom, allowing for chemical modifications at other positions of the molecule. This group can later be removed under specific conditions to reveal the secondary amine for further functionalization. The synthesis of pyrrolo nih.govmetu.edu.trbenzodiazepines (PBDs), a class of anticancer agents, often involves the use of N-benzoyl protected pyrrolidine derivatives as key intermediates. mdpi.com
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. One common strategy is the use of a chiral auxiliary, which is a chiral group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net
N-acyl heterocycles, such as Evans' oxazolidinones or Oppolzer's camphorsultam, are among the most successful chiral auxiliaries. wikipedia.orgresearchgate.net They are used to control the stereochemistry of reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netresearchgate.net The principle relies on the chiral auxiliary creating a sterically defined environment that forces an incoming reagent to attack from a specific face, leading to the formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org
For an N-acyl pyrrolidinone to function as a chiral auxiliary, the pyrrolidinone ring itself (or the acyl group) must be chiral. The compound 2-Pyrrolidinone (B116388), 1-(4-chlorobenzoyl)- is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it cannot function as a chiral auxiliary in its own right. However, chiral versions of N-acyl pyrrolidinones, derived from chiral precursors like (S)-proline, are used in asymmetric synthesis to control the formation of new stereocenters. nih.gov
Methodology Development in Organic Chemistry
The development of new synthetic methods is a cornerstone of organic chemistry. nih.gov Substrates like N-acyl pyrrolidinones are often used as model systems to test and refine new chemical reactions. The development of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations to construct functionalized 2-pyrrolidinones is one such example. rsc.org These methods offer transition-metal-free pathways and tolerate a wide range of functional groups. rsc.org
The reactivity of the N-acyl pyrrolidinone system, with its activated C-H bonds adjacent to the carbonyl groups, makes it a suitable substrate for exploring new C-H activation strategies, photocatalysis, and multicomponent reactions. beilstein-journals.orgnih.govresearchgate.net The 4-chlorobenzoyl group on 1-(4-chlorobenzoyl)-2-pyrrolidinone provides a specific electronic and steric environment, and its presence can be used to study the influence of such factors on the outcome of newly developed synthetic methodologies.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like 2-Pyrrolidinone (B116388), 1-(4-chlorobenzoyl)-. These computational tools can significantly accelerate the discovery and optimization of chemical reactions by analyzing vast datasets to identify patterns and predict outcomes. nih.govbeilstein-journals.orguni.lunih.gov
Machine learning models, particularly deep neural networks, can be trained on large databases of chemical reactions to predict the most effective reagents, catalysts, and conditions for a desired transformation. rsc.orgresearchgate.net For the synthesis of N-acyl pyrrolidinones, AI could be employed to:
Predict Reaction Yields: Algorithms can be developed to forecast the yield of acylation reactions, saving time and resources on experimental trial-and-error. acs.orgcapes.gov.br
Optimize Reaction Conditions: AI can navigate the complex interplay of variables such as temperature, solvent, and catalyst concentration to identify the optimal conditions for synthesizing 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- with high purity and efficiency. nih.govmdpi.com
Discover Novel Synthetic Routes: By analyzing known chemical transformations, AI can propose entirely new retrosynthetic pathways, potentially leading to more efficient and sustainable methods for producing N-acyl pyrrolidinones. beilstein-journals.orgacs.org
The integration of AI with automated synthesis platforms represents a significant step towards the creation of "self-driving" laboratories, where the entire process from reaction design to execution and analysis is automated. acs.org
Table 1: Applications of AI/ML in Chemical Synthesis
| Application Area | Description | Potential Impact on 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- Synthesis |
|---|---|---|
| Reaction Prediction | Forecasting the products and side products of a chemical reaction given the reactants and conditions. beilstein-journals.org | More accurate prediction of the acylation of 2-pyrrolidinone with 4-chlorobenzoyl chloride, minimizing unwanted byproducts. |
| Yield Optimization | Using algorithms to find the reaction conditions that result in the highest possible yield. capes.gov.br | Increased production efficiency and cost-effectiveness. |
| Retrosynthesis Planning | Proposing a sequence of reactions to synthesize a target molecule from available starting materials. researchgate.net | Discovery of novel and more sustainable synthetic routes. |
| Catalyst Design | Identifying or designing novel catalysts for specific chemical transformations. | Development of more active and selective catalysts for the synthesis. |
Development of Novel Catalytic Systems for Highly Enantioselective Transformations
The development of catalytic systems that can control the three-dimensional arrangement of atoms during a chemical reaction is a major goal in modern chemistry. For N-acyl pyrrolidinones, the creation of chiral centers with high enantioselectivity is of great interest, particularly for applications in pharmaceuticals and materials science. Future research will likely focus on designing novel catalysts that can achieve this for transformations involving the pyrrolidinone scaffold.
While much of the current research focuses on the functionalization of the pyrrolidine (B122466) ring itself, these principles can be extended to reactions involving the N-acyl group. Areas of investigation include:
Chiral Organocatalysts: Proline and its derivatives have been shown to be effective organocatalysts for various asymmetric reactions. acs.org Future work could involve designing prolinamide-based catalysts that can induce enantioselectivity in reactions involving N-acyl pyrrolidinones.
Transition Metal Catalysis: Complexes of metals like palladium, iridium, and scandium with chiral ligands have been successfully used in the enantioselective synthesis of pyrrolidine derivatives. nih.govnih.govacs.org Research into new ligand designs could lead to catalysts capable of highly enantioselective acylations or other transformations on the 1-(4-chlorobenzoyl)-2-pyrrolidinone molecule.
Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been used for the enantioselective alkylation of related lactam systems, achieving high chemical and optical yields. rsc.org This approach could be adapted for the asymmetric synthesis of derivatives of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)-.
Table 2: Examples of Catalytic Systems for Pyrrolidine Synthesis
| Catalyst Type | Example | Application | Enantiomeric Excess (ee) |
|---|---|---|---|
| Organocatalyst | cis-2,5-disubstituted pyrrolidines | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes | >99% |
| Metal Complex | Ir/Cu/N-PINAP | Reductive alkynylation of amides | 90–98% nih.gov |
Expansion of Sustainable and Green Synthetic Routes for N-Acyl Pyrrolidinones
The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- and other N-acyl pyrrolidinones, several green strategies are being explored.
Bio-based Feedstocks: Levulinic acid, a platform chemical derived from biomass, can be used as a sustainable starting material for the synthesis of 5-methylpyrrolidone derivatives. nih.govacs.org Research is ongoing to develop efficient catalytic routes from such renewable resources to a wider range of pyrrolidinones.
Green Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Ethanol has been used as a green solvent for the multicomponent synthesis of 2-pyrrolidinone derivatives. N-Butylpyrrolidinone is also being investigated as a non-toxic alternative to conventional dipolar aprotic solvents. researchgate.net
Catalyst-Free and Solvent-Free Conditions: An ideal green synthesis would avoid the use of both catalysts and solvents. A metal-free, catalyst-free, and solvent-free methodology for the reductive amination of levulinic acid has been developed, offering a highly sustainable route to N-substituted pyrrolidones. beilstein-journals.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. capes.gov.br While the application of biocatalysis to the synthesis of N-acyl pyrrolidinones is still in its early stages, the use of enzymes for amide bond formation is a promising area of research.
Advanced Computational Modeling of Complex Reactivity and Supramolecular Assemblies
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. For 2-Pyrrolidinone, 1-(4-chlorobenzoyl)-, advanced computational modeling can offer insights into its reactivity, conformational dynamics, and interactions with other molecules.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular properties, and reaction mechanisms of pyrrolidinone derivatives. beilstein-journals.org Such studies can help in understanding the reactivity of the amide bond and the influence of the 4-chlorobenzoyl group on the properties of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. While specific MD studies on 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- are not yet prevalent, simulations on related structures like 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives demonstrate the potential of this technique to study the behavior of such molecules in different environments. acs.org
Supramolecular Assemblies: The study of how molecules self-assemble into larger, ordered structures is a rapidly growing field. Pyrrole-based compounds are known to form supramolecular assemblies through non-covalent interactions like hydrogen bonding. nih.gov Computational modeling can be used to predict and understand the formation of such assemblies involving 2-Pyrrolidinone, 1-(4-chlorobenzoyl)-, which could have applications in materials science and drug delivery. rsc.org
The predicted collision cross-section values for different adducts of 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- provide foundational data for its characterization and for modeling its interactions in complex systems. uni.lu
Table of Compounds
| Compound Name |
|---|
| 2-Pyrrolidinone, 1-(4-chlorobenzoyl)- |
| 2-pyrrolidinone |
| 4-chlorobenzoyl chloride |
| N-acyl pyrrolidinone |
| Proline |
| Prolinamide |
| Levulinic acid |
| 5-methylpyrrolidone |
| Ethanol |
| N-Butylpyrrolidinone |
| 1-(4-chlorobenzhydryl) piperazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
